2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
Overview
Description
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-iodophenyl group at the 2-position and a methyl group at the 8-position. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate aryl ketone. One common method is the dehydrogenative heteroannulation between 2-aminopyridine and aryl ketones, often mediated by metal-based catalysts . The reaction conditions usually involve heating the reactants in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the 4-iodophenyl and 8-methyl groups.
Imidazo[4,5-b]pyridine: A structural isomer with different biological activities.
Imidazo[4,5-c]pyridine: Another structural isomer with distinct properties.
Uniqueness
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of the 4-iodophenyl group, which enhances its reactivity and allows for further functionalization. The 8-methyl group also influences its electronic properties and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKUPVIDHZZAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589582 | |
Record name | 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869568-11-6 | |
Record name | 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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